molecular formula C30H30NO3PS B6290471 [S(R)]-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide CAS No. 2565792-84-7

[S(R)]-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide

Cat. No.: B6290471
CAS No.: 2565792-84-7
M. Wt: 515.6 g/mol
InChI Key: LJVIRCGVEIEVNU-JQMWFGOGSA-N
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Description

[S®]-N-[®-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a diphenylphosphino group and a benzo[d][1,3]dioxol moiety, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-[®-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxol ring and the introduction of the diphenylphosphino group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize the reaction conditions, reduce production costs, and ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

[S®]-N-[®-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of secondary amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

[S®]-N-[®-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide has several scientific research applications, including:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [S®]-N-[®-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide involves its interaction with specific molecular targets and pathways. The diphenylphosphino group may play a crucial role in binding to metal centers or other active sites, facilitating various chemical transformations. The benzo[d][1,3]dioxol moiety may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • [S®]-N-[®-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-(4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide
  • [S®]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide

Uniqueness

[S®]-N-[®-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide is unique due to its specific stereochemistry and the presence of both diphenylphosphino and benzo[d][1,3]dioxol groups

Properties

IUPAC Name

(R)-N-[(R)-(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-phenylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30NO3PS/c1-30(2,3)36(32)31-29(22-13-7-4-8-14-22)25-19-26-27(34-21-33-26)20-28(25)35(23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-20,29,31H,21H2,1-3H3/t29-,36-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVIRCGVEIEVNU-JQMWFGOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC3=C(C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@H](C1=CC=CC=C1)C2=CC3=C(C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30NO3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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